molecular formula C16H12F3N3S B5795627 N-(4-methylphenyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

N-(4-methylphenyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B5795627
M. Wt: 335.3 g/mol
InChI Key: PWVZJUBOELLZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of functional groups such as the trifluoromethyl group and thiophene ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylamine with a suitable pyrimidine precursor, followed by the introduction of the thiophene and trifluoromethyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methylphenyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets such as enzymes or receptors. Its structural features make it a candidate for investigating mechanisms of action and biological pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a valuable lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, or materials science applications. Its unique properties may contribute to the performance and functionality of various industrial products.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-methylphenyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine include other pyrimidine derivatives with different substituents. Examples include:

  • N-(4-methylphenyl)-4-(thiophen-2-yl)-6-chloropyrimidin-2-amine
  • N-(4-methylphenyl)-4-(thiophen-2-yl)-6-methylpyrimidin-2-amine

Uniqueness

What sets this compound apart is the presence of the trifluoromethyl group, which can enhance its lipophilicity, metabolic stability, and overall biological activity. This unique combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(4-methylphenyl)-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3S/c1-10-4-6-11(7-5-10)20-15-21-12(13-3-2-8-23-13)9-14(22-15)16(17,18)19/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVZJUBOELLZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.